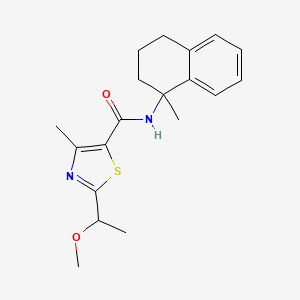
2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide is a synthetic organic compound. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: Introduction of the methoxyethyl and methyl groups can be done through nucleophilic substitution reactions.
Amide Formation: The final step involves the formation of the carboxamide group by reacting the thiazole derivative with the appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the thiazole ring or the carboxamide group, potentially leading to the formation of thiazolidines or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive thiazole compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and sulfathiazole.
Carboxamides: Compounds such as acetamide and benzamide.
Uniqueness
The uniqueness of 2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide lies in its specific substitution pattern, which may confer unique biological or chemical properties compared to other thiazole derivatives or carboxamides.
Properties
IUPAC Name |
2-(1-methoxyethyl)-4-methyl-N-(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-12-16(24-18(20-12)13(2)23-4)17(22)21-19(3)11-7-9-14-8-5-6-10-15(14)19/h5-6,8,10,13H,7,9,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLPJERZYRFIBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)OC)C(=O)NC2(CCCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6966737.png)
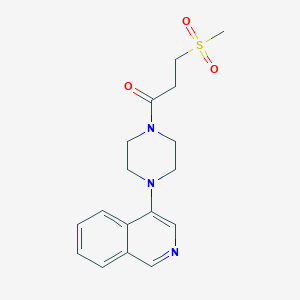
![1-(7-ethoxy-1-benzofuran-2-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine](/img/structure/B6966745.png)
![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)ethanamine](/img/structure/B6966747.png)
![1-(4-methylpyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine](/img/structure/B6966752.png)
![2-(furan-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide](/img/structure/B6966779.png)
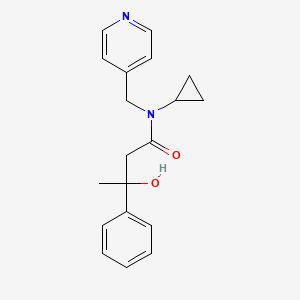
![3,5-ditert-butyl-4-hydroxy-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]benzamide](/img/structure/B6966798.png)
![2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6966801.png)
![1-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B6966805.png)
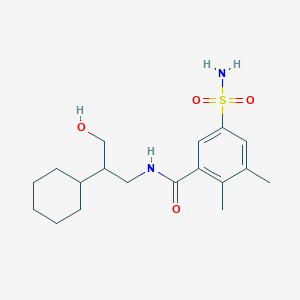
![N-[1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]butyl]-2,5-dimethylpyrazole-3-carboxamide](/img/structure/B6966830.png)
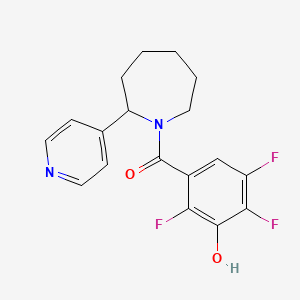
![1-cyclohexyl-N-[[2-(dimethylamino)-3-methylimidazol-4-yl]methyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B6966844.png)
